molecular formula C17H14N2O3S2 B2460097 2-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 896361-94-7

2-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2460097
CAS RN: 896361-94-7
M. Wt: 358.43
InChI Key: QHMTZGCGMCGMLV-UHFFFAOYSA-N
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Description

2-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a chemical compound that has been synthesized and studied for its antibacterial activity . It is a derivative of N-(thiazol-2-yl)benzenesulfonamides, which are known for their antibacterial properties . This compound combines thiazole and sulfonamide, groups with known antibacterial activity .


Synthesis Analysis

The synthesis of this compound involves the combination of thiazole and sulfonamide groups . The specific details of the synthesis process are not available in the search results.

Scientific Research Applications

Antimicrobial Activity

2-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide: and its derivatives have been investigated for their antimicrobial potential. In a study by Mudgil et al., five novel derivatives were synthesized and evaluated against bacterial and fungal strains . Notably, compounds 7c and 7d demonstrated potent antibacterial activity against E. coli, S. aureus, and B. subtilis, while compounds 7a, 7b, and 7e exhibited strong antifungal activity against R. oryzae.

Heterocyclic Chemistry

The thiazole moiety in this compound contributes to its unique properties. Researchers often study heterocyclic compounds due to their diverse biological activities and potential therapeutic applications . This compound falls into this category.

Drug Discovery

Heterocyclic compounds serve as privileged scaffolds in drug discovery. Their structural diversity allows for modification and optimization to create novel pharmaceutical agents . Investigating this compound’s derivatives may lead to new drug candidates.

Medicinal Chemistry

The synthesis and evaluation of novel compounds like This compound contribute to the field of medicinal chemistry. Researchers explore their potential as lead compounds for designing more effective drugs .

Mechanism of Action

The compound exhibits antibacterial activity, and its mechanism of action seems to involve a distinctive mode of action of the drug–peptide complex . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .

Future Directions

The compound shows promise as an antibacterial agent, particularly in conjunction with cell-penetrating peptides . Future research could further investigate this compound’s potential in antibacterial therapy, including its safety, efficacy, and mechanism of action.

properties

IUPAC Name

2-methylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-24(21,22)15-10-6-5-9-13(15)16(20)19-17-18-14(11-23-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMTZGCGMCGMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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